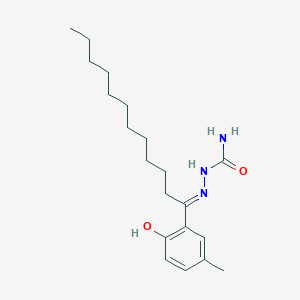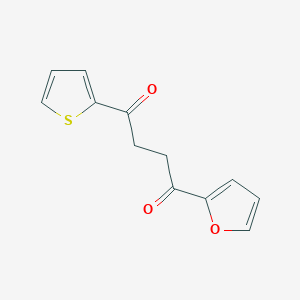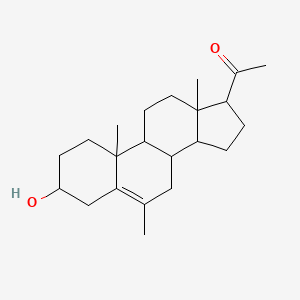
(1E)-1-(2-hydroxy-5-methylphenyl)-1-dodecanone semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(2-hydroxy-5-methylphenyl)-1-dodecanone semicarbazone is a chemical compound that belongs to the class of semicarbazones Semicarbazones are derivatives of semicarbazide and are typically formed by the reaction of semicarbazide with aldehydes or ketones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2-hydroxy-5-methylphenyl)-1-dodecanone semicarbazone typically involves the reaction of 1-(2-hydroxy-5-methylphenyl)-1-dodecanone with semicarbazide hydrochloride. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
(1E)-1-(2-hydroxy-5-methylphenyl)-1-dodecanone semicarbazone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The semicarbazone moiety can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Possible applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1E)-1-(2-hydroxy-5-methylphenyl)-1-dodecanone semicarbazone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and semicarbazone groups may play a crucial role in binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
1-(2-hydroxy-5-methylphenyl)ethanone: Similar structure but lacks the dodecanone moiety.
2-hydroxy-5-methylacetophenone: Similar structure but lacks the semicarbazone group.
4-methoxyphenyl semicarbazone: Similar semicarbazone group but different aromatic substitution.
Uniqueness
(1E)-1-(2-hydroxy-5-methylphenyl)-1-dodecanone semicarbazone is unique due to the presence of both the hydroxy-methylphenyl and dodecanone moieties, which may confer distinct chemical and biological properties compared to other semicarbazones.
特性
分子式 |
C20H33N3O2 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
[(E)-1-(2-hydroxy-5-methylphenyl)dodecylideneamino]urea |
InChI |
InChI=1S/C20H33N3O2/c1-3-4-5-6-7-8-9-10-11-12-18(22-23-20(21)25)17-15-16(2)13-14-19(17)24/h13-15,24H,3-12H2,1-2H3,(H3,21,23,25)/b22-18+ |
InChIキー |
JOLZXMCUBSHHDB-RELWKKBWSA-N |
異性体SMILES |
CCCCCCCCCCC/C(=N\NC(=O)N)/C1=C(C=CC(=C1)C)O |
正規SMILES |
CCCCCCCCCCCC(=NNC(=O)N)C1=C(C=CC(=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]-](/img/structure/B11998114.png)


![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11998142.png)
![2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate](/img/structure/B11998149.png)




![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)



